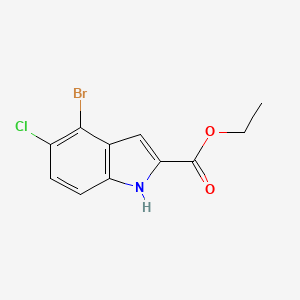

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(13)10(6)12/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUKYMDKGXLVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor followed by esterification. One common method starts with the bromination of 5-chloroindole using bromine in an appropriate solvent. The resulting 4-bromo-5-chloroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Hydrolysis: 4-bromo-5-chloro-1H-indole-2-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : The compound has demonstrated significant potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including colon cancer cells (HCT-116) through caspase activation. Molecular docking studies suggest it may act as a protein kinase inhibitor, particularly against VEGFR-2 .

- Antiviral Properties : Research has shown that this compound can inhibit HIV-1 reverse transcriptase, indicating its potential for therapeutic strategies against HIV .

- Antimicrobial Activity : In vitro assays reveal that this compound exhibits superior antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Chemical Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis, allowing for the development of more complex molecules, including pharmaceuticals and agrochemicals .

- Synthetic Routes : The synthesis typically involves bromination and chlorination of an indole precursor followed by esterification with ethyl chloroformate .

Biological Studies

- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth .

- Subcellular Localization : The compound's localization within cells can influence its biological activity, affecting how it interacts with molecular targets .

Anticancer Activity

A study investigated the effects of this compound on HCT-116 colon cancer cells. The compound was found to significantly inhibit cell growth and induce apoptosis through caspase activation. Molecular docking studies indicated its potential as a protein kinase inhibitor with preferential activity against VEGFR-2.

Antiviral Properties

Research highlighted the compound's role as an effective inhibitor of HIV-1 reverse transcriptase, showcasing its potential in developing therapeutic strategies against HIV. The specific substitution pattern on the indole ring was crucial for its inhibitory potency against both wild-type and drug-resistant variants of the enzyme.

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing cellular pathways. The bromine and chlorine substituents may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-bromo-1H-indole-2-carboxylate

- Ethyl 4-chloro-1H-indole-2-carboxylate

- Ethyl 5-chloro-1H-indole-2-carboxylate

Uniqueness

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine substituents on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent .

Biological Activity

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 316.58 g/mol. The presence of bromine and chlorine atoms at specific positions on the indole ring contributes to its reactivity and biological activity .

Indole derivatives, including this compound, are known to interact with various biological targets, influencing several biochemical pathways. The compound's mechanism of action may involve:

- Inhibition of Enzymes : this compound has been shown to inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC (µM) | Notes |

|---|---|---|

| LOX-IMVI (melanoma) | 0.96 | Strong BRAF V600E inhibitor |

| Other cancer lines | Ranges from 0.12 to 1.12 | Effective against mutant EGFR/BRAF pathways |

In a study involving a series of indole derivatives, this compound exhibited an IC value comparable to other potent inhibitors, suggesting its potential as an effective anticancer agent .

Antimicrobial Properties

Halogenated indoles are recognized for their antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, indicating its potential as an antibacterial agent .

Antiviral Activity

Research suggests that this compound may also possess antiviral properties, although detailed studies are still required to elucidate its efficacy against specific viral pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Activity : A study reported that derivatives similar to this compound showed GI values ranging from 29 nM to 78 nM against various cancer cell lines, with significant inhibition observed in mutant EGFR/BRAF pathways .

- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the indole structure can enhance biological activity, suggesting avenues for developing more potent analogs .

- Synthesis and Evaluation : The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity .

Q & A

Q. How is ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate synthesized, and what key intermediates are involved?

Methodological Answer: The synthesis typically follows a multi-step protocol:

Diazotization and Reduction : Start with 4-bromoaniline to form 4-bromophenylhydrazine via diazotization (NaNO₂/HCl) followed by reduction (SnCl₂/HCl) .

Cyclization : React the hydrazine with ethyl pyruvate under acidic conditions (e.g., acetic acid) to yield ethyl 5-bromo-1H-indole-2-carboxylate.

Halogenation : Introduce the chloro substituent at position 5 using chlorinating agents (e.g., NCS or Cl₂ gas) under controlled temperature (0–25°C) .

Q. Key Intermediates :

| Step | Intermediate | Role |

|---|---|---|

| 1 | 4-Bromophenylhydrazine | Precursor for indole cyclization |

| 2 | Ethyl 5-bromo-1H-indole-2-carboxylate | Core indole scaffold |

| 3 | Halogenated intermediate | Substrate for regioselective substitution |

Q. What analytical techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent positions (e.g., downfield shifts for Br/Cl at C4/C5) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected at m/z 316.94 for CHBrClNO) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å) .

- TLC/HPLC : Monitors reaction progress (e.g., Rf = 0.30 in EtOAc/hexane 70:30) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during bromo/chloro substitution on the indole core?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., –OCH) at C3/C4 direct electrophilic substitution to C5 .

- Reagent Choice : N-Bromosuccinimide (NBS) for bromination at C4; Cl₂ gas for C5 chlorination under inert conditions.

- Temperature Control : Lower temperatures (0°C) favor kinetic control, minimizing side products .

Q. What strategies optimize coupling reactions for carboxamide derivatives of this compound?

Methodological Answer:

Q. Example Protocol :

Dissolve this compound (1 eq) in DMF.

Add EDC·HCl (1.5 eq), HOBt (1.2 eq), and DIPEA (2 eq).

React with primary amines (1.2 eq) at 0°C → RT for 12 h.

Q. How do computational methods aid in predicting reactivity or binding interactions of derivatives?

Methodological Answer:

- DFT Calculations : Model electronic effects (e.g., Fukui indices predict nucleophilic attack sites) .

- Molecular Docking : Screen derivatives against biological targets (e.g., bacterial enzymes) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Case Study :

A derivative with a –CF group showed enhanced antibacterial activity due to improved hydrophobic interactions (ΔG = -9.2 kcal/mol) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.